molecular formula C14H26N4O2 B1606736 1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl- CAS No. 3901-51-7

1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-

Cat. No. B1606736
CAS RN: 3901-51-7
M. Wt: 282.38 g/mol
InChI Key: QJMVVECCBAWCLZ-UHFFFAOYSA-N
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Description

“1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-” is a chemical compound with the linear formula C14H26N4O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-Aziridinecarboxamide, N,N’-hexamethylenebis(2-methyl-” includes 47 bonds in total: 21 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 three-membered rings, 2 urea (-thio) derivatives, and 2 Aziridines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.389 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Insect Control

1-Aziridinecarboxamide derivatives have been explored for use in insect control. Studies have demonstrated their effectiveness as insect sterilants, impacting the reproduction of pests like the boll weevil and the smaller European elm bark beetle. These compounds, including N,N'-hexamethylenebis(1-aziridinecarboxamide) (HMAC), have shown promising results in reducing insect populations and controlling pest infestations in agricultural settings.

  • Schuster and Boling (1969) investigated six bifunctional aziridine chemicals, including HMAC, for their effectiveness as sterilants against the boll weevil. They found that these chemicals, when applied as sprays on caged cotton, significantly reduced the number of viable eggs produced by the pests (Schuster & Boling, 1969).
  • Cannon (1982) evaluated the sterilizing activity of HMAC on the smaller European elm bark beetle. The study found that HMAC effectively reduced larvae production when applied to adult beetles (Cannon, 1982).

Synthesis and Transformation of Aziridines

Research has focused on the synthesis and transformation of aziridine derivatives, including those containing 1-aziridinecarboxamide structures. These studies are important for developing novel compounds with potential pharmaceutical applications.

  • D’hooghe et al. (2011) synthesized a variety of 2-(aminomethyl)aziridines and transformed them into 1,2,3-triaminopropanes. These compounds showed potential as antimalarial pharmacophores (D’hooghe et al., 2011).
  • Ennis et al. (2000) investigated the ring opening reactions of 2-methyleneaziridines with various reagents. This research contributes to the understanding of the chemical behavior of aziridine derivatives (Ennis et al., 2000).

Pharmaceutical Research

1-Aziridinecarboxamide derivatives have been studied for their potential in pharmaceutical applications, particularly in the development of new antimalarial and anticancer drugs.

  • The study by D’hooghe et al. (2011), as mentioned earlier, revealed the antimalarial activity of certain aziridine derivatives, highlighting their potential as novel antimalarial pharmacophores.
  • Sosnovsky et al. (1986) explored analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide, including aziridine derivatives, for their potential in anticancer drug development. These compounds showed therapeutic indexes higher than existing drugs (Sosnovsky et al., 1986).

Safety And Hazards

As for safety and hazards, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

2-methyl-N-[6-[(2-methylaziridine-1-carbonyl)amino]hexyl]aziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2/c1-11-9-17(11)13(19)15-7-5-3-4-6-8-16-14(20)18-10-12(18)2/h11-12H,3-10H2,1-2H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMVVECCBAWCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)NCCCCCCNC(=O)N2CC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959851
Record name N,N'-(Hexane-1,6-diyl)bis(2-methylaziridine-1-carboximidic acid)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aziridinecarboxamide, N,N'-hexamethylenebis(2-methyl-

CAS RN

3901-51-7
Record name N,N′-1,6-Hexanediylbis[2-methyl-1-aziridinecarboxamide]
Source CAS Common Chemistry
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Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis(2-methyl-
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Record name NSC54059
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Record name N,N'-(Hexane-1,6-diyl)bis(2-methylaziridine-1-carboximidic acid)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-hexane-1,6-diylbis(2-methylaziridine-1-carboxamide)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.191.500
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Synthesis routes and methods

Procedure details

2-Methyl aziridine (15.05 grams, 0.26 moles) was added drop wise over one hour to a solution of 1,6-diisocyanatohexane (20.00 grams, 0.12 moles, Aldrich) in toluene (40 mL) while cooling in an ice bath. After stirring for a total of 24 hours at room temperature, a portion of the solvent was removed under vacuum to give N,N′-(hexane-1,6-diyl)bis-(2-methylaziridine-1-carboxamide)
Quantity
15.05 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LM Leoni, B Bailey, J Reifert, HH Bendall, RW Zeller… - Clinical cancer …, 2008 - AACR
Purpose: Bendamustine has shown clinical activity in patients with disease refractory to conventional alkylator chemotherapy. The purpose of this study was to characterize the …
Number of citations: 465 aacrjournals.org
JW Haynes - 1971 - books.google.com
This publication reports research involving pesticides. It does not contain recommendations for their use, nor does it imply that the uses discussed here have been registered. All uses of …
Number of citations: 9 books.google.com

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